1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(8-9-23-15-4-2-1-3-5-15)20-10-14(11-20)21-12-16(18-19-21)13-6-7-13/h1-5,12-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLFQIAWPRMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one typically involves multiple steps, including the formation of the triazole ring, the azetidine ring, and the attachment of the phenylthio group. A common synthetic route may involve the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide under copper-catalyzed conditions.
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a haloamine or an amino alcohol.
Attachment of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Biological Research:
Chemical Biology: The compound can be used as a probe to study biological processes and pathways.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Propan-1-one Derivatives
Propan-1-one derivatives exhibit diverse applications, ranging from pharmaceuticals to food additives. Below is a comparative analysis of key analogues:
Structural and Functional Group Variations
Q & A
Q. What synthetic routes are recommended for preparing 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
- Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions .
- Purification via column chromatography or preparative HPLC to isolate intermediates and final products .
- Key parameters: Use of anhydrous solvents (e.g., DMF, THF), inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, phenylsulfanyl protons at δ 7.2–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹, triazole ring vibrations ~1450 cm⁻¹) .
Q. What initial biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro enzyme inhibition assays : Target kinases, proteases, or receptors (e.g., fluorescence-based assays to measure IC₅₀ values) .
- Cytotoxicity screening : Use cell lines (e.g., HEK293, HeLa) with MTT or resazurin assays to assess viability .
- Solubility and stability tests : PBS/DMSO solubility and pH-dependent degradation studies to inform dosing .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal assays : Validate activity using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
- Metabolic stability studies : Assess liver microsome stability to rule out false negatives due to rapid degradation .
- Structural analogs : Synthesize derivatives to isolate the impact of specific functional groups (e.g., cyclopropyl vs. methyl substituents) .
Q. What strategies optimize the azetidine-triazole moiety for enhanced target binding?
- Methodological Answer :
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., hydrogen bonding with triazole N-atoms) .
- Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents on the azetidine or triazole rings to map pharmacophore requirements .
- Crystallography : Co-crystallize the compound with its target to identify binding poses (if feasible) .
Q. How to design experiments assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition .
- Mass spectrometry (MS/MS) : Identify degradation products and propose degradation pathways .
Q. How to analyze the phenylsulfanyl group’s role in modulating bioactivity?
- Methodological Answer :
- Bioisosteric replacement : Replace the phenylsulfanyl group with thioether, sulfoxide, or sulfone analogs to compare potency .
- Lipophilicity studies : Measure logP values to correlate hydrophobicity with membrane permeability .
- Electrophilic substitution reactions : Modify the phenyl ring with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to probe electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
